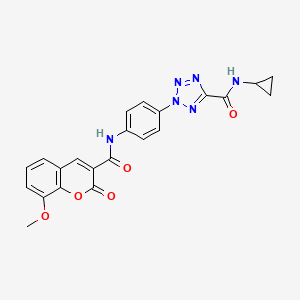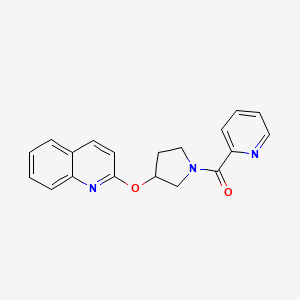
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(methylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel benzamide derivatives has been a subject of interest due to their potential therapeutic applications. In one study, a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides were synthesized with the aim of finding effective treatments for Alzheimer's disease . The synthesis involved the use of IR, 1H-NMR, and EI-MS spectral data to confirm the structural integrity of the compounds. One particular compound, 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(4-ethylphenyl)benzamide, demonstrated significant enzyme inhibition activity against butyrylcholinesterase, which is a relevant target for Alzheimer's disease therapy .
Molecular Structure Analysis
The molecular structure of the synthesized benzamides was confirmed using various spectroscopic techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), and electron ionization mass spectrometry (EI-MS) were employed to ascertain the structural details of the compounds. These techniques are crucial for verifying the presence of functional groups, the molecular framework, and the molecular weight of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these benzamides are not detailed in the provided data. However, it can be inferred that the reactions likely involve the formation of amide bonds and the introduction of the furoyl and piperazinyl groups into the benzamide structure. The synthesis of similar compounds typically involves nucleophilic substitution reactions, amide bond formation, and cyclization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized benzamides, such as solubility, melting point, and stability, are not explicitly mentioned in the provided data. However, the successful use of IR, 1H-NMR, and EI-MS suggests that the compounds are stable enough to be characterized by these methods. The enzyme inhibition activity indicates that these compounds have a specific interaction with biological molecules, which is a significant chemical property in the context of drug design .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
- The synthesis of 5,6‐dihydrothieno(and furo)pyrimidines involves reactions with active methine groups, showcasing the chemical reactivity of furan and thiophene derivatives, which are crucial for developing complex organic molecules (Maruoka et al., 2001).
- Furan and thiophene derivatives have been explored for their potential in dye-sensitized solar cells, demonstrating the impact of five-membered heteroaromatic linkers on the efficiency of these devices (Se Hun Kim et al., 2011).
- The In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction highlights the synthetic utility of furan and thiophene derivatives in forming complex heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (B. Reddy et al., 2012).
Material Science and Electrochemistry
- Heterocyclic compounds, including furan and thiophene derivatives, have been studied as novel type additives for cathode materials in batteries, aiming to improve cycleability performance through the formation of electro-conducting membranes (K. Abe et al., 2006).
- The synthesis of fluorescent crosslinked aromatic polyamides containing thiophene and furane groups highlights their potential in heat-sensitive devices application due to the ability to activate or quench fluorescence according to a heating process (C. Sánchez et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-22-17-5-3-2-4-15(17)18(20)19-10-8-14-6-7-16(23-14)13-9-11-21-12-13/h2-7,9,11-12H,8,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIVFKVUJFHIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(methylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Allyl 2-(butylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2547335.png)

![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2547337.png)


![3-Propan-2-yl-5-[[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2547343.png)
![Tert-butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate](/img/structure/B2547344.png)
![1-Fluorosulfonyloxy-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]benzene](/img/structure/B2547345.png)

![6-(3-Chloro-2-methylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2547349.png)



